4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
4-(4-Methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic sulfonamide derivative featuring a 1,3,4-oxadiazole core linked to a 1,2-oxazol-5-yl moiety and a 4-methoxybenzenesulfonyl group. This compound is of interest due to its heterocyclic architecture, which is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties. The structural elucidation of such compounds often employs crystallographic methods like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-11-4-6-12(7-5-11)27(22,23)10-2-3-14(21)18-16-20-19-15(25-16)13-8-9-17-26-13/h4-9H,2-3,10H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSVDDHCYVQLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anti-inflammatory and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Methoxybenzenesulfonyl : This group is known for enhancing solubility and biological activity.
- Oxazole and Oxadiazole Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 380.44 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that it significantly reduced the mRNA expression levels of IL-6 and IL-1β in human keratinocyte cells (HaCaT) treated with lipopolysaccharides (LPS) .
Table 1: Inhibition of Cytokine mRNA Expression
| Compound | IL-6 Expression (Relative Units) | IL-1β Expression (Relative Units) |
|---|---|---|
| Control | 10.0 | 10.0 |
| Test Compound | 5.3 | 4.6 |
The results indicate a substantial reduction in inflammatory markers, suggesting that the compound may serve as a therapeutic agent for inflammatory diseases.
Anticancer Activity
In addition to its anti-inflammatory properties, the compound has shown potential as an anticancer agent. It was evaluated against various cancer cell lines, including melanoma and prostate cancer cells. The compound exhibited significant antiproliferative effects, with IC50 values in the low nanomolar range .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 0.05 |
| Prostate Cancer | 0.03 |
| Breast Cancer | 0.07 |
The mechanism underlying its biological activity appears to involve the inhibition of key signaling pathways associated with inflammation and cancer progression:
- NF-kB Pathway : The compound inhibits the phosphorylation of IκBα, preventing NF-kB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
- STAT3 Pathway : It also reduces STAT3 phosphorylation, which is critical in mediating cellular responses to inflammatory stimuli.
Case Studies
Several case studies have reinforced the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of serum cytokines such as TNF-α and IL-6 after LPS injection, indicating effective modulation of systemic inflammation .
- Combination Therapies : When used in combination with standard anticancer therapies, it enhanced the efficacy of chemotherapeutic agents through synergistic effects on tumor cell apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The target compound shares structural motifs with benzenesulfonamide derivatives documented in solubility studies (). Key analogues include:
- 4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Substitutes oxadiazole with thiadiazole, which may enhance lipophilicity but reduce hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison
Solubility Trends
- The 4-methoxybenzenesulfonyl group enhances hydrophilicity compared to non-polar substituents (e.g., pentyl chains in thiadiazole analogues) .
Research Findings and Implications
- Structural Robustness : The compound’s crystal structure, likely resolved via SHELX-based refinement, ensures accurate stereochemical analysis for drug design .
- Functional Group Synergy : The combination of sulfonamide, oxadiazole, and oxazole groups may enhance target selectivity compared to simpler analogues.
- Knowledge Gaps: Direct solubility and IC50 data for the target compound are absent in the provided evidence, necessitating experimental follow-up.
Q & A
What are the optimized synthetic routes for 4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide?
Basic Research Focus : Synthesis protocol design and yield optimization.
Methodological Answer :
The compound can be synthesized via a multi-step approach:
Oxadiazole Core Formation : Cyclization of hydrazide derivatives with phosphoryl chloride (POCl₃) at 120°C, as demonstrated for structurally analogous 1,3,4-oxadiazoles .
Sulfonylation : React the oxadiazole intermediate with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
Amide Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the butanamide moiety to the oxadiazole-sulfonyl scaffold .
Critical Parameters :
- Reaction Time : Extended reflux (5–10 hours) improves oxadiazole ring cyclization .
- Solvent Choice : Ethanol or DCM enhances intermediate stability .
- Yield Range : 65–80% for analogous compounds, with impurities reduced via recrystallization .
How can spectroscopic techniques validate the structure of this compound?
Basic Research Focus : Structural confirmation via IR, NMR, and mass spectrometry.
Methodological Answer :
- IR Spectroscopy : Expect peaks at 1670–1700 cm⁻¹ (amide C=O), 1150–1250 cm⁻¹ (sulfonyl S=O), and 1600–1650 cm⁻¹ (oxazole/oxadiazole C=N) .
- ¹H-NMR : Key signals include:
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₁₇N₃O₆S), with fragmentation patterns matching sulfonyl and oxadiazole cleavage .
What computational methods predict the biological activity of this compound?
Advanced Research Focus : Molecular docking and QSAR modeling.
Methodological Answer :
Target Identification : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), given the sulfonyl and heterocyclic pharmacophores .
Docking Workflow :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., PDB: 1PXX for COX-2).
- Validate binding poses with MD simulations (10–100 ns) to assess stability .
QSAR Modeling :
- Train models using descriptors like LogP, polar surface area, and electronic parameters (HOMO/LUMO) from DFT calculations .
- Predict IC₅₀ values for antibacterial/anti-inflammatory activity .
How do structural modifications alter the compound’s antibacterial efficacy?
Advanced Research Focus : SAR analysis and mechanistic studies.
Methodological Answer :
- Modification Sites :
- Biological Assays :
- Data Interpretation : Reduced activity in methoxy-to-nitro substitutions suggests steric hindrance offsets electronic benefits .
How to resolve contradictions in reported solubility data for sulfonyl-oxadiazole derivatives?
Advanced Research Focus : Solubility prediction and formulation strategies.
Methodological Answer :
Experimental Measurement :
- Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
- Compare with computational tools (e.g., ACD/Labs Solubility Module).
Formulation Mitigation :
- Co-Solvents : Ethanol-propylene glycol mixtures (1:4 ratio) improve aqueous solubility .
- Nanoparticles : Encapsulate in PLGA to enhance bioavailability .
Contradiction Analysis : Discrepancies often arise from polymorphic forms or residual solvents; characterize via PXRD and TGA .
What analytical strategies differentiate polymorphs of this compound?
Advanced Research Focus : Solid-state characterization.
Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .
- DSC/TGA : Monitor endothermic peaks (melting point ~200–220°C) and decomposition profiles .
- Raman Spectroscopy : Detect shifts in sulfonyl and amide vibrational modes to confirm polymorphism .
How to design stability studies under varying storage conditions?
Basic Research Focus : Degradation kinetics and shelf-life prediction.
Methodological Answer :
Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
Analytical Monitoring :
- HPLC : Track degradation products (e.g., hydrolyzed oxadiazole or sulfonic acid derivatives) .
- Mass Spec : Identify oxidative byproducts (e.g., N-oxide formation) .
Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life at 25°C from accelerated conditions .
What in vitro models assess the compound’s anti-inflammatory potential?
Advanced Research Focus : Mechanistic cellular assays.
Methodological Answer :
COX-2 Inhibition :
- Use a colorimetric kit (e.g., Cayman Chemical) to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
NF-κB Pathway :
- Transfect RAW 264.7 cells with a NF-κB luciferase reporter plasmid; quantify inhibition via luminescence .
Cytokine Profiling : ELISA-based measurement of TNF-α and IL-6 suppression in primary human monocytes .
How to address discrepancies in biological activity across similar analogs?
Advanced Research Focus : Data reconciliation and hypothesis refinement.
Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., oxadiazole vs. thiadiazole analogs) .
- Probe Synthesis : Prepare isotopologs (e.g., deuterated methoxy group) to isolate electronic vs. steric effects .
- Statistical Tools : Apply multivariate ANOVA to identify significant structural contributors to activity .
What safety profiling is essential before in vivo studies?
Basic Research Focus : Toxicity and pharmacokinetic screening.
Methodological Answer :
Cytotoxicity : MTT assay on HEK-293 and HepG2 cells (IC₅₀ > 50 µM desirable) .
hERG Inhibition : Patch-clamp assay to rule out cardiotoxicity (IC₅₀ > 10 µM) .
Microsomal Stability : Incubate with rat liver microsomes; calculate intrinsic clearance (Clᵢₙₜ < 15 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
